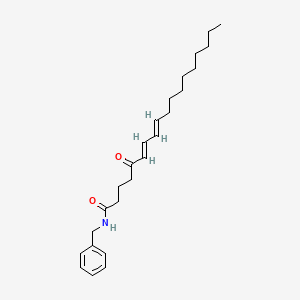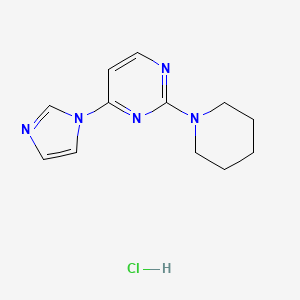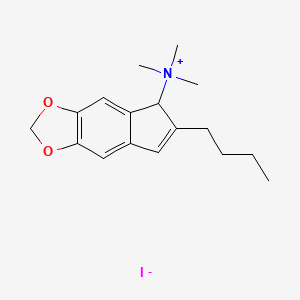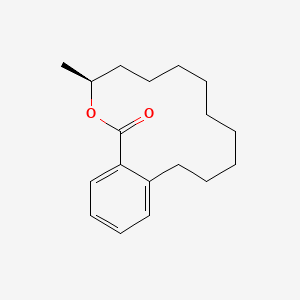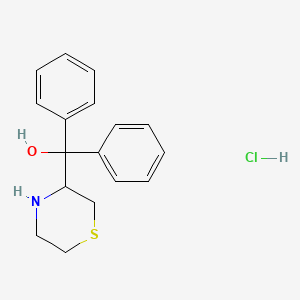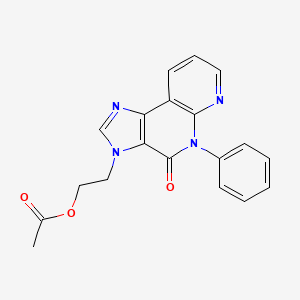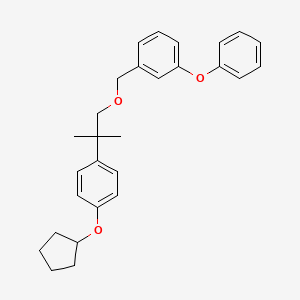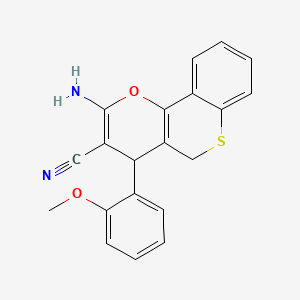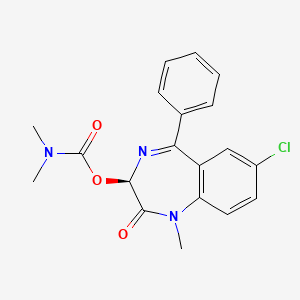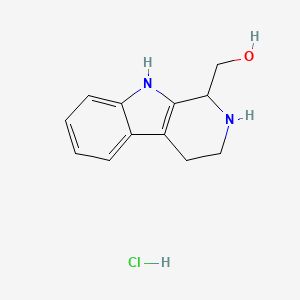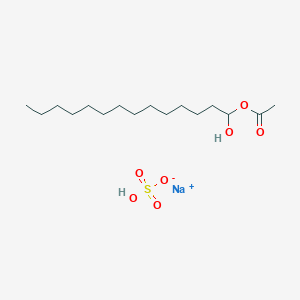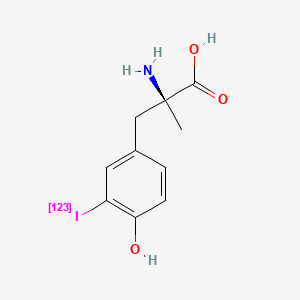
3-Iodo-alpha-methyl-L-tyrosine I-123
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-alpha-methyl-L-tyrosine I-123 is a radiopharmaceutical compound used primarily for imaging purposes in medical diagnostics. It is a modified amino acid derived from tyrosine, labeled with the radioactive isotope iodine-123. This compound is particularly useful in single photon emission computed tomography (SPECT) imaging to study amino acid transport mechanisms in various tissues, including the brain and pancreas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-alpha-methyl-L-tyrosine I-123 involves the iodination of alpha-methyl-L-tyrosine. The process typically includes the following steps:
Iodination: Alpha-methyl-L-tyrosine is reacted with iodine-123 in the presence of an oxidizing agent such as chloramine-T or iodogen. This step introduces the radioactive iodine into the tyrosine molecule.
Purification: The reaction mixture is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the compound is suitable for clinical use. Automated synthesis modules are often employed to streamline the production process and maintain consistency .
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-alpha-methyl-L-tyrosine I-123 primarily undergoes substitution reactions due to the presence of the iodine atom. It is relatively stable and does not easily undergo oxidation or reduction under normal physiological conditions .
Common Reagents and Conditions
Oxidizing Agents: Chloramine-T, iodogen
Solvents: Aqueous solutions, organic solvents like methanol or ethanol
Conditions: Mild temperatures, neutral to slightly acidic pH
Major Products Formed
The major product formed from the iodination reaction is this compound itself. There are minimal by-products due to the specificity of the iodination reaction .
Aplicaciones Científicas De Investigación
3-Iodo-alpha-methyl-L-tyrosine I-123 has several applications in scientific research:
Medical Imaging: Used in SPECT imaging to study amino acid transport in the brain and pancreas.
Cancer Research: Utilized to investigate the uptake and transport of amino acids in tumor cells, aiding in the development of targeted therapies.
Neuroscience: Employed to study the transport mechanisms of amino acids in the brain, providing insights into neurological diseases and conditions.
Mecanismo De Acción
The mechanism of action of 3-Iodo-alpha-methyl-L-tyrosine I-123 involves its uptake by amino acid transporters in cells. The compound is selectively transported into cells via L-type amino acid transporters, which are upregulated in many tumors and certain tissues. Once inside the cells, the radioactive iodine-123 emits gamma rays, which can be detected by SPECT imaging to visualize the distribution and accumulation of the compound .
Comparación Con Compuestos Similares
Similar Compounds
3-Iodo-D-tyrosine: Another iodinated tyrosine derivative used for imaging purposes.
L-3-[123I]Iodo-alpha-methyl-tyrosine: A similar compound used in SPECT imaging for brain and tumor studies.
Uniqueness
3-Iodo-alpha-methyl-L-tyrosine I-123 is unique due to its high selectivity for L-type amino acid transporters and its stability against enzymatic deiodination. This makes it particularly effective for imaging applications, providing clear and accurate results .
Propiedades
Número CAS |
72156-82-2 |
|---|---|
Fórmula molecular |
C10H12INO3 |
Peso molecular |
317.11 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(4-hydroxy-3-(123I)iodanylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12INO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1/i11-4 |
Clave InChI |
KPOIUSXAPUHQNA-MGFXOQGHSA-N |
SMILES isomérico |
C[C@](CC1=CC(=C(C=C1)O)[123I])(C(=O)O)N |
SMILES canónico |
CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


